2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy group, and an isoquinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The methoxy and isoquinoline carboxylic acid moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
Uniqueness
What sets 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for its use in peptide synthesis, while the methoxy and isoquinoline carboxylic acid moieties provide additional sites for chemical modification and biological interaction .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVBJALIFPZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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